N~2~-(5-chloro-2-methoxyphenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-N~2~-(methylsulfonyl)glycinamide
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Overview
Description
N~2~-(5-chloro-2-methoxyphenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-N~2~-(methylsulfonyl)glycinamide is a synthetic organic compound. It is characterized by the presence of multiple functional groups, including chloro, methoxy, dimethoxy, and methylsulfonyl groups, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-(5-chloro-2-methoxyphenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-N~2~-(methylsulfonyl)glycinamide typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, such as 5-chloro-2-methoxyphenyl and 3,4-dimethoxyphenyl derivatives, followed by their coupling with glycinamide under specific reaction conditions. Common reagents used in these reactions include chlorinating agents, methoxylating agents, and sulfonylating agents.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities.
Chemical Reactions Analysis
Types of Reactions
N~2~-(5-chloro-2-methoxyphenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-N~2~-(methylsulfonyl)glycinamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its biological activity and potential therapeutic effects.
Medicine: It could be investigated for its potential use as a drug or pharmaceutical intermediate.
Industry: The compound may find applications in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of N2-(5-chloro-2-methoxyphenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-N~2~-(methylsulfonyl)glycinamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in its biological effects. The pathways involved in its mechanism of action may include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
- N~2~-(5-chloro-2-methoxyphenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]glycinamide
- N~2~-(5-chloro-2-methoxyphenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-N~2~-(methylsulfonyl)acetamide
Uniqueness
N~2~-(5-chloro-2-methoxyphenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-N~2~-(methylsulfonyl)glycinamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-(5-chloro-2-methoxy-N-methylsulfonylanilino)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25ClN2O6S/c1-27-17-8-6-15(21)12-16(17)23(30(4,25)26)13-20(24)22-10-9-14-5-7-18(28-2)19(11-14)29-3/h5-8,11-12H,9-10,13H2,1-4H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYAQEHHCWZJWQU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)N(CC(=O)NCCC2=CC(=C(C=C2)OC)OC)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25ClN2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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